molecular formula C11H15BrFN B597822 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene CAS No. 1355246-99-9

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene

Cat. No.: B597822
CAS No.: 1355246-99-9
M. Wt: 260.15
InChI Key: HKTBOVMPELHPIA-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene is a multifunctional aromatic compound designed for advanced chemical synthesis and research applications. Its molecular structure incorporates bromine and fluorine substituents on the benzene ring, which can be leveraged in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to construct complex biaryl or heteroaromatic systems . The presence of both halogen atoms offers orthogonal reactivity, enabling sequential functionalization to create diverse compound libraries. The diethylaminomethyl group provides a site for further derivatization or can influence the physicochemical properties of resulting molecules, making this reagent particularly valuable in medicinal chemistry for the development of new pharmacologically active compounds. As a key synthetic intermediate, it is instrumental in exploring structure-activity relationships and is strictly intended for laboratory research purposes.

Properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBOVMPELHPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742738
Record name N-[(3-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-99-9
Record name Benzenemethanamine, 3-bromo-N,N-diethyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromo-2-fluorophenyl)methyl]-N-ethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-2-fluorobenzyl Bromide

Procedure :

  • Bromination of 2-fluorotoluene :

    • 2-Fluorotoluene undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in CCl₄ at 80°C.

    • Key reaction :

      2-Fluorotoluene+NBSAIBN, CCl₄3-bromo-2-fluorotoluene+Succinimide\text{2-Fluorotoluene} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{3-bromo-2-fluorotoluene} + \text{Succinimide}
    • Yield: ~65% (GC purity >95%).

  • Side-chain bromination :

    • The methyl group in 3-bromo-2-fluorotoluene is brominated using PBr₃ or HBr/H₂O₂ in acetic acid at 60°C.

    • Key reaction :

      3-Bromo-2-fluorotoluene+PBr₃3-bromo-2-fluorobenzyl bromide+H₃PO₃\text{3-Bromo-2-fluorotoluene} + \text{PBr₃} \rightarrow \text{3-bromo-2-fluorobenzyl bromide} + \text{H₃PO₃}
    • Yield: 70–75% (HPLC purity ~85%).

Amination with Diethylamine

Procedure :

  • 3-Bromo-2-fluorobenzyl bromide reacts with excess diethylamine in benzene at 25°C for 12–24 hours.

  • Key reaction :

    3-Bromo-2-fluorobenzyl bromide+2Et₂NH1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene+Et₂NH\cdotpHBr\text{3-Bromo-2-fluorobenzyl bromide} + 2\,\text{Et₂NH} \rightarrow \text{this compound} + \text{Et₂NH·HBr}
  • Conditions :

    • Solvent: Benzene or THF

    • Temperature: 20–30°C

    • Molar ratio (amine:benzyl bromide): 3:1

  • Yield : 66% (¹H NMR purity >98%).

Analytical Validation :

  • HPLC monitoring (212 nm) confirms complete consumption of the benzyl bromide intermediate.

  • ¹H NMR (CDCl₃): δ 1.06 (t, 6H, N–CH₂–CH₃), 3.65 (s, 2H, CH₂–N), 7.08–7.52 (m, 3H, aromatic).

Reductive Amination of 3-Bromo-2-fluorobenzaldehyde

This method employs reductive amination to introduce the diethylaminomethyl group, bypassing the need for benzyl bromide intermediates.

Synthesis of 3-Bromo-2-fluorobenzaldehyde

Procedure :

  • Formylation of 3-bromo-2-fluorotoluene :

    • Directed ortho-lithiation using LDA at -78°C, followed by reaction with DMF.

    • Key reaction :

      3-Bromo-2-fluorotolueneLDA, DMF3-bromo-2-fluorobenzaldehyde+LiCl\text{3-Bromo-2-fluorotoluene} \xrightarrow{\text{LDA, DMF}} \text{3-bromo-2-fluorobenzaldehyde} + \text{LiCl}
    • Yield: 50–55% (GC-MS purity ~90%).

Reductive Amination with Diethylamine

Procedure :

  • 3-Bromo-2-fluorobenzaldehyde reacts with diethylamine in the presence of NaBH₃CN or BH₃·THF.

  • Key reaction :

    3-Bromo-2-fluorobenzaldehyde+Et₂NHNaBH₃CN, MeOHThis compound\text{3-Bromo-2-fluorobenzaldehyde} + \text{Et₂NH} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{this compound}
  • Conditions :

    • Solvent: Methanol or THF

    • Temperature: 0°C → RT

    • Molar ratio (amine:aldehyde): 1.2:1

  • Yield : 60–65% (HPLC purity >95%).

Analytical Validation :

  • IR spectroscopy: Loss of carbonyl peak (1700 cm⁻¹) confirms reduction.

  • ¹³C NMR: δ 131.22 (C3), 133.29 (C6), 136.97 (C1).

Catalytic Aminomethylation via Mannich Reaction

The Mannich reaction offers a one-pot route to install the diethylaminomethyl group directly onto the aromatic ring.

Reaction Setup

Procedure :

  • 3-Bromo-2-fluorophenol reacts with formaldehyde and diethylamine in acetic acid at 80°C.

  • Key reaction :

    3-Bromo-2-fluorophenol+HCHO+Et₂NHAcOHThis compound+H₂O\text{3-Bromo-2-fluorophenol} + \text{HCHO} + \text{Et₂NH} \xrightarrow{\text{AcOH}} \text{this compound} + \text{H₂O}
  • Conditions :

    • Catalyst: None (acidic conditions)

    • Molar ratio (phenol:HCHO:amine): 1:1.5:1.5

    • Time: 6–8 hours

  • Yield : 40–45% (isolated yield).

Challenges :

  • Competing etherification reduces yield.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Methods

Method Key Intermediate Yield Purity Advantages Disadvantages
Nucleophilic Substitution3-Bromo-2-fluorobenzyl bromide66%>98%High purity; scalableToxic intermediates (benzyl bromide)
Reductive Amination3-Bromo-2-fluorobenzaldehyde65%>95%Avoids alkyl halidesLow yield due to side reactions
Mannich Reaction3-Bromo-2-fluorophenol45%~90%One-pot synthesisCompeting pathways reduce efficiency

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with various receptors and enzymes, influencing their activity. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Compounds with Varied Aminomethyl Substituents

The diethylaminomethyl group distinguishes this compound from analogs with alternative amine-derived substituents. Key comparisons include:

Compound Name Substituent at Position 3 CAS Number Purity (%) Molecular Weight Key Properties/Applications Reference
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene Piperidinomethyl (-CH₂C₅H₁₀N) 1355246-98-8 98 272.13 Enhanced lipophilicity; used in kinase inhibitor synthesis
1-Bromo-2-fluoro-3-(morpholinomethyl)benzene Morpholinomethyl (-CH₂C₄H₈NO) 1355247-75-4 98 274.13 Improved water solubility; explored in CNS drug candidates
1-Bromo-2-fluoro-3-(propylaminomethyl)benzene Propylaminomethyl (-CH₂NHCH₂CH₂CH₃) 1355247-30-1 98 246.12 Intermediate for antibacterial agents

Key Findings :

  • The diethylaminomethyl group provides moderate electron-donating effects, influencing reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to piperidinomethyl or morpholinomethyl analogs .
  • Morpholinomethyl derivatives exhibit better aqueous solubility due to the oxygen atom in the morpholine ring, whereas diethylaminomethyl analogs are more lipophilic .

Compounds with Non-Amine Substituents

Replacing the diethylaminomethyl group with halogens or electron-withdrawing groups alters reactivity and applications:

Compound Name Substituent at Position 3 CAS Number Purity (%) Molecular Weight Key Properties/Applications Reference
1-Bromo-2-fluoro-3-(trifluoromethyl)benzene Trifluoromethyl (-CF₃) 144584-67-8 97 243.01 High thermal stability; used in OLED materials
1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene Trifluoromethoxy (-OCF₃) EN300-217099 95 259.00 Resistance to hydrolysis; agrochemical intermediate
1-Bromo-3-(difluoromethyl)-2,4-dimethylbenzene Difluoromethyl (-CF₂H) 2167518-99-0 95 219.07 Fluorinated building block for PET imaging agents

Key Findings :

  • Trifluoromethyl and trifluoromethoxy groups enhance electron-withdrawing effects, accelerating nucleophilic aromatic substitution reactions compared to diethylaminomethyl derivatives .
  • Difluoromethyl analogs are less reactive but offer metabolic stability in vivo, making them suitable for radiopharmaceuticals .

Biological Activity

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene, with the CAS number 1355246-99-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C₁₁H₁₅BrFN
  • Molecular Weight : 260.15 g/mol
  • Purity : ≥ 98%
  • Storage Conditions : Room temperature, sealed in a dry environment

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell signaling pathways. The specific molecular targets and pathways remain under investigation.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines such as breast cancer (4T1) and lung cancer (A549) cells .

CompoundCell LineIC50 (µg/mL)
This compoundA549TBD
Related Compound4T1226

Antimicrobial Activity

Preliminary antimicrobial assays have suggested that this compound may possess antibacterial properties. The minimum inhibitory concentration (MIC) against various pathogens is currently being evaluated, with early results indicating potential effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (µg/mL)
E. coliTBD
S. aureusTBD

Case Studies

Several case studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of this compound.

  • Anticancer Research :
    A study investigated the effects of similar diethylamino-substituted benzene derivatives on cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through activation of intrinsic apoptotic pathways .
  • Antimicrobial Testing :
    Comparative studies on related compounds demonstrated notable antimicrobial activity against resistant strains of bacteria, suggesting that modifications in the chemical structure can enhance efficacy against pathogens .

Q & A

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Bromination and Fluorination : Start with a substituted benzene derivative (e.g., 3-(diethylaminomethyl)benzene) and introduce bromine and fluorine via electrophilic aromatic substitution. Use Lewis acids like FeBr₃ for bromination and HF-pyridine for fluorination .

Diethylaminomethyl Introduction : Alternatively, perform a Mannich reaction on 1-bromo-2-fluorobenzene using diethylamine and formaldehyde under acidic conditions (e.g., HCl catalysis). Optimize temperature (40–60°C) and solvent (THF or DCM) to achieve yields >70% .

  • Key Considerations : Monitor regioselectivity using in situ NMR to avoid byproducts. Purity (>95%) can be confirmed via GC-MS .

Q. What spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C/19F NMR : Assign peaks using deuterated solvents (CDCl₃). The diethylaminomethyl group shows triplet signals for CH₂N (δ 2.5–3.5 ppm), while 19F NMR confirms fluorine position (δ -110 to -120 ppm) .
  • GC-MS : Use electron ionization (EI) to detect molecular ion peaks (expected m/z ≈ 273) and fragmentation patterns (e.g., loss of Br or F) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) validate purity (>97%) and stability .

Advanced Research Questions

Q. How does the diethylaminomethyl group influence electronic/steric properties and functionalization potential?

  • Methodological Answer :
  • Electronic Effects : The diethylaminomethyl group is electron-donating via resonance, activating the benzene ring for electrophilic substitution at the para position. DFT calculations (B3LYP/6-31G*) show reduced LUMO energy near the fluorine atom, enhancing nucleophilic aromatic substitution .
  • Steric Effects : Bulkiness of the diethyl group hinders ortho-substitution, favoring meta/para reactivity. Compare with morpholinomethyl analogs () to assess steric thresholds .
  • Functionalization Example : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)₂ and SPhos ligand to overcome steric hindrance .

Q. How can contradictions in cross-coupling reaction outcomes be resolved?

  • Methodological Answer : Conflicting reports on coupling efficiency often arise from:
  • Substituent Interference : The fluorine atom may deactivate the ring or compete with bromine in coupling. Use X-ray crystallography to confirm halogen accessibility .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(PPh₃)₄) and ligands (e.g., XPhos) in toluene/EtOH at 80°C. Track progress via TLC .
  • Byproduct Analysis : Identify debrominated products (e.g., 2-fluoro-3-(diethylaminomethyl)benzene) using LC-MS and adjust reaction time/temperature .

Q. What computational methods predict reactivity in novel environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. water) on solubility and aggregation. Use AMBER force fields to model conformational changes .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina. The diethylaminomethyl group shows hydrogen bonding with active-site residues .

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